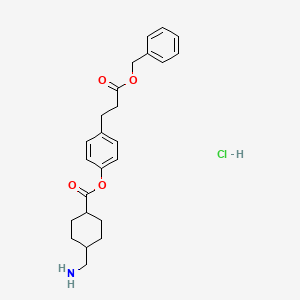
Cetraxate benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetraxate benzyl ester is a chemical compound known for its role in medicinal chemistry, particularly as an antiulcer agent. It is an ester derivative of cetraxate, which is used to protect the gastric mucosa and promote healing of ulcers. The compound is characterized by its benzyl ester functional group, which plays a crucial role in its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetraxate benzyl ester can be synthesized through the esterification of cetraxate with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic hydrolysis. For instance, the enzyme cetraxate benzylesterase, derived from microorganisms such as Aspergillus niger, can be used to catalyze the regioselective hydrolysis of the terminal ester bond of benzyl cetraxate . This method is advantageous due to its specificity and efficiency in producing high yields of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Cetraxate benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: The hydrolysis of this compound can be catalyzed by acids or bases. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with reagents like ammonia or primary amines, leading to the formation of amides.
Major Products
Hydrolysis: The hydrolysis of this compound yields cetraxate and benzyl alcohol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Substitution: Substitution reactions typically result in the formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cetraxate benzyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a model compound in studies of ester hydrolysis and enzymatic catalysis.
Biology: The compound is studied for its interactions with biological membranes and its role in protecting gastric mucosa.
Medicine: this compound is investigated for its potential therapeutic effects in treating ulcers and other gastrointestinal disorders.
Wirkmechanismus
The mechanism of action of cetraxate benzyl ester involves its hydrolysis to cetraxate and benzyl alcohol. Cetraxate exerts its protective effects on the gastric mucosa by enhancing the production of mucus and bicarbonate, which help to neutralize gastric acid and protect the stomach lining. The molecular targets and pathways involved include the activation of prostaglandin receptors and the inhibition of gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Cetraxate benzyl ester can be compared with other ester derivatives of cetraxate and similar antiulcer agents.
Similar Compounds: Benzyl cetraxate, methyl cetraxate, and ethyl cetraxate are some of the similar compounds that share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific ester functional group, which influences its hydrolysis rate and biological activity. Compared to other esters, this compound may exhibit different pharmacokinetic properties and therapeutic efficacy.
Eigenschaften
CAS-Nummer |
27725-13-9 |
|---|---|
Molekularformel |
C24H30ClNO4 |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO4.ClH/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20;/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2;1H |
InChI-Schlüssel |
ABBGKHNUPGYMRC-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |
Synonyme |
cetraxate benzyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















